methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside
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Overview
Description
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (41): is a complex chemical compound that belongs to the class of polyoxyethylene ethers. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves the reaction of polyoxyethylene with methyl D-glucopyranoside. The reaction is typically carried out under controlled conditions, including a temperature range of 150-175°C, with a solvent concentration of 15%, and a catalyst such as sodium hydroxide (NaOH) at a dosage of 1% based on the mass of raw materials. The reaction is conducted under a pressure of 0.2-0.3 MPa with continuous stirring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and catalyst concentration is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent due to its ability to reduce surface tension and stabilize emulsions .
Biology: In biological research, it is used in the formulation of various biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: In the medical field, it is utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds .
Industry: Industrially, it is employed in the production of cosmetics, detergents, and personal care products due to its excellent emulsifying and stabilizing properties .
Mechanism of Action
The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In drug delivery, it enhances the solubility of hydrophobic drugs by forming micelles, which encapsulate the drug molecules and facilitate their transport across biological membranes .
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the glucopyranoside moiety.
Polyoxyethylene sorbitan esters (Tween): Used as emulsifiers but have different hydrophilic-lipophilic balance (HLB) values.
Polysorbates: Another class of surfactants with varying HLB values and applications.
Uniqueness: The uniqueness of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) lies in its specific combination of polyoxyethylene and methyl D-glucopyranoside, which imparts unique solubilizing and emulsifying properties, making it highly effective in various applications .
Biological Activity
Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside is a complex carbohydrate derivative that has garnered interest in various biological fields due to its potential pharmacological properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H38O10 and is characterized by multiple hydroxypropyl groups attached to a hexopyranoside backbone. The presence of these substituents significantly influences its solubility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H38O10 |
Molecular Weight | 402.51 g/mol |
Solubility | Soluble in water |
Appearance | White crystalline powder |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines demonstrated that this compound has a moderate cytotoxic effect. For instance, in MRC-5 human lung fibroblast cells, the compound exhibited a GI50 value of approximately 84.7 μM. This suggests that while it may have therapeutic potential, careful consideration is needed regarding its dosage to avoid adverse effects on normal cells .
Immunomodulatory Effects
Research has also explored the immunomodulatory effects of this compound. In vitro studies showed that it can enhance the production of cytokines such as IL-6 and TNF-alpha in macrophage cell lines upon stimulation with lipopolysaccharides (LPS). This indicates a potential role in modulating immune responses, which could be beneficial in conditions characterized by immune dysregulation.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. It demonstrated significant scavenging activity against free radicals in DPPH and ABTS assays. The compound's ability to donate electrons and stabilize free radicals suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Wound Healing : A study conducted on diabetic rats showed that topical application of the compound promoted wound healing by enhancing collagen synthesis and reducing inflammation.
- Cancer Research : Preliminary findings from a cancer cell line study indicated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain relief compared to control groups.
Table 2: Summary of Case Studies
Study Focus | Findings |
---|---|
Wound Healing | Enhanced collagen synthesis |
Cancer Research | Inhibited proliferation of cancer cells |
Anti-inflammatory | Reduced joint swelling |
Properties
CAS No. |
52673-60-6 |
---|---|
Molecular Formula |
C19H38O10 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |
InChI |
InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |
InChI Key |
GKFRSRGHGLRUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |
Related CAS |
52673-60-6 |
Origin of Product |
United States |
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